molecular formula C9H12Cl2N2 B11810161 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

Cat. No.: B11810161
M. Wt: 219.11 g/mol
InChI Key: JCTADJFYXZGJBO-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core, followed by chlorination to introduce the dichloro substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the dichloro substituents and has different biological activities.

    5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hexahydroisoquinoline core.

    7-Amino-1,2,3,4-tetrahydroisoquinoline: Contains an amino group but lacks the dichloro substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

InChI

InChI=1S/C9H12Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,5-6,13H,1-2,4,12H2

InChI Key

JCTADJFYXZGJBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(=CC(=C2Cl)N)Cl

Origin of Product

United States

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